molecular formula C13H8Cl3NO2 B12583985 5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide CAS No. 634186-17-7

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B12583985
CAS No.: 634186-17-7
M. Wt: 316.6 g/mol
InChI Key: UQAOHASDZDJBMV-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8Cl3NO2. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and dichlorophenyl groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,3-dichloroaniline.

    Condensation Reaction: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,3-dichloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide: This compound has a similar structure but contains a nitro group instead of a hydroxyl group.

    5-Chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide: This compound features a methoxy group in place of the hydroxyl group.

Uniqueness

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and dichlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

634186-17-7

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

5-chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-7-4-5-11(18)8(6-7)13(19)17-10-3-1-2-9(15)12(10)16/h1-6,18H,(H,17,19)

InChI Key

UQAOHASDZDJBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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